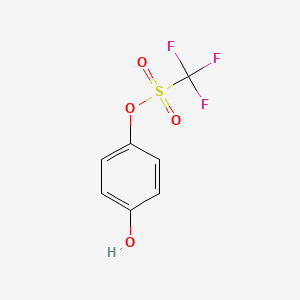
4-Hydroxyphenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyphenyl trifluoromethanesulfonate is an organic compound characterized by the presence of a trifluoromethanesulfonate group attached to a hydroxyphenyl moiety. This compound is known for its significant reactivity and utility in various chemical reactions, particularly in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenyl trifluoromethanesulfonate typically involves the reaction of 4-hydroxyphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction conditions often include low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This may involve continuous flow reactors to maintain consistent reaction conditions and to improve safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxyphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the excellent leaving group ability of the trifluoromethanesulfonate group, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyphenyl moiety can undergo oxidation to form quinones or reduction to form phenols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: The major products are substituted phenols where the trifluoromethanesulfonate group is replaced by the nucleophile.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced phenols.
Aplicaciones Científicas De Investigación
4-Hydroxyphenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Hydroxyphenyl trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group . This property makes it an effective reagent in various synthetic transformations.
Comparación Con Compuestos Similares
Methyl trifluoromethanesulfonate: Similar in reactivity but with a methyl group instead of a hydroxyphenyl group.
Nonaflate: Another trifluoromethanesulfonate derivative with different substituents.
Trifluoromethanesulfonic acid: The parent acid of the trifluoromethanesulfonate group.
Uniqueness: 4-Hydroxyphenyl trifluoromethanesulfonate is unique due to the presence of both a hydroxyphenyl group and a trifluoromethanesulfonate group, which imparts distinct reactivity and versatility in synthetic applications .
Propiedades
Número CAS |
65109-80-0 |
|---|---|
Fórmula molecular |
C7H5F3O4S |
Peso molecular |
242.17 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H5F3O4S/c8-7(9,10)15(12,13)14-6-3-1-5(11)2-4-6/h1-4,11H |
Clave InChI |
SVGSEENZAYBGNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


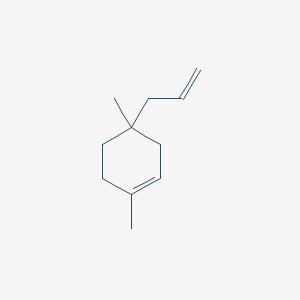
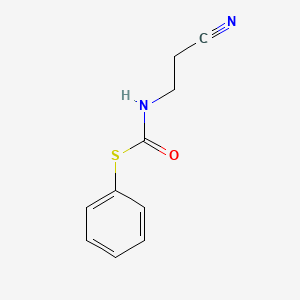
![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
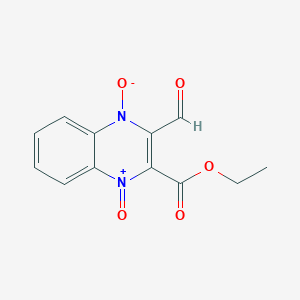
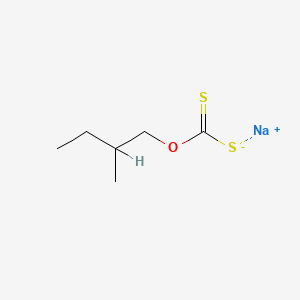
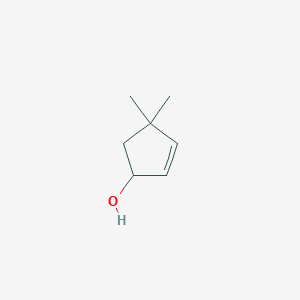
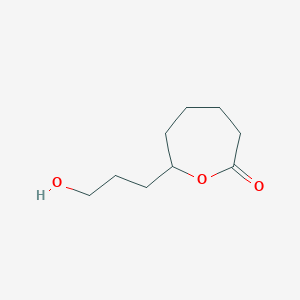
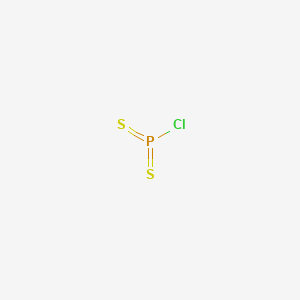
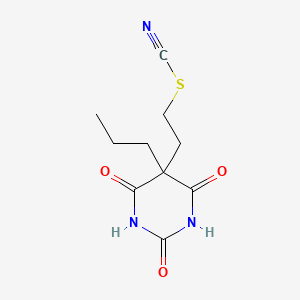
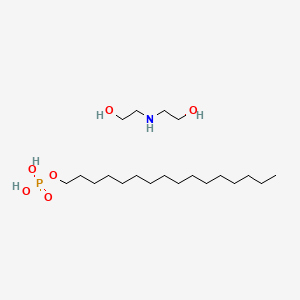
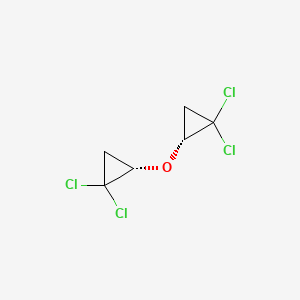
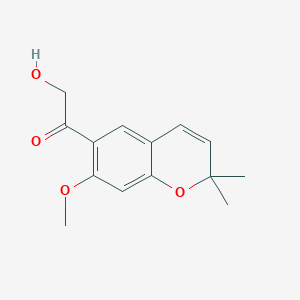
![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
